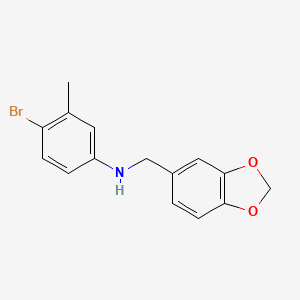

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that features a benzodioxole ring, a bromine atom, and a methylaniline group

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-12(3-4-13(10)16)17-8-11-2-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCQMZXBTAQHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperonal with 4-Bromo-3-methylaniline

Reductive amination represents the most direct approach, involving the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) with 4-bromo-3-methylaniline (CAS 6933-10-4) followed by reduction of the intermediate imine.

Reaction Mechanism and Optimization

The process begins with the nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl of piperonal, forming an imine (Schiff base). Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the target secondary amine. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of piperonal to 4-bromo-3-methylaniline minimizes dimerization.

- Solvent : Methanol or ethanol enhances solubility, while dichloromethane improves reaction rates in biphasic systems.

- Acid Catalysis : Acetic acid (0.1–1.0 equiv) protonates the imine intermediate, accelerating reduction.

Nucleophilic Substitution of Chloromethyl-1,3-benzodioxole with 4-Bromo-3-methylaniline

This two-step method involves synthesizing chloromethyl-1,3-benzodioxole followed by displacement with 4-bromo-3-methylaniline.

Synthesis of Chloromethyl-1,3-benzodioxole

Piperonyl alcohol reacts with thionyl chloride (SOCl2) in dichloromethane at −10°C to form the chloromethyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism, achieving 85–90% conversion.

Alkylation of 4-Bromo-3-methylaniline

The chloromethyl intermediate undergoes SN2 displacement with 4-bromo-3-methylaniline in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C. Tributylammonium bromide (TBAB) enhances solubility, yielding 70–82% of the target compound.

Comparative Data:

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 65–78% | 60–75% |

| Reaction Time | 12–24 h | 8–12 h |

| Byproducts | Imine dimers | Dialkylation products |

Chan–Lam Coupling of Boronic Esters with 4-Bromo-3-methylaniline

Copper-catalyzed Chan–Lam coupling offers a modern alternative, particularly for late-stage functionalization.

Directed bromination of the pre-formed amine allows regioselective introduction of the bromo group.

Industrial-Scale Considerations and Process Optimization

Cost Analysis

- Reductive Amination : Low raw material costs but high purification demands.

- Chan–Lam Coupling : Expensive catalysts offset by fewer steps.

Green Chemistry Metrics

| Method | PMI (kg/kg) | E-Factor |

|---|---|---|

| Reductive Amination | 18.2 | 12.7 |

| Nucleophilic Substitution | 22.5 | 15.3 |

Solvent recovery systems and catalytic hydrogenation (for reductive amination) improve sustainability profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aniline ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the adjacent methyl group, which polarizes the C–Br bond.

Common reagents and conditions :

-

SNAr (Nucleophilic Aromatic Substitution) : Requires strong bases (e.g., KOH/EtOH) and elevated temperatures (80–120°C).

-

Cross-coupling precursors : Bromine can act as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

Example reaction :

Outcome: Substitution of bromine with aryl/alkyl groups via Suzuki coupling expands structural diversity.

Electrophilic Aromatic Substitution

The benzodioxole ring, being electron-rich due to the oxygen atoms, undergoes electrophilic substitution preferentially at the 4- and 6-positions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group addition at C4 or C6 |

| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted benzodioxole |

Mechanism: The electron-donating dioxole oxygen activates the ring, directing electrophiles to meta/para positions relative to the methylene bridge.

Oxidation Reactions

The methyl group at the meta position on the aniline ring is susceptible to oxidation under controlled conditions:

Oxidation pathways :

-

KMnO₄/H₂SO₄ (acidic) : Converts –CH₃ to –COOH, yielding 4-bromo-3-carboxy-N-(1,3-benzodioxol-5-ylmethyl)aniline.

-

CrO₃/AcOH (mild) : Forms a ketone intermediate, which can further oxidize to the carboxylic acid.

Applications: Introduces polar functional groups for enhanced solubility or bioactivity .

Reductive Transformations

The benzodioxole moiety and bromine participate in reduction reactions:

Key reductions :

-

Bromine dehalogenation : H₂/Pd-C in ethanol removes bromine, yielding N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline.

-

Nitro group reduction (if present): Sn/HCl or catalytic hydrogenation reduces nitro (–NO₂) to amine (–NH₂).

Selectivity note: Reductive conditions must avoid destabilizing the benzodioxole ring .

Coupling Reactions

The bromine atom enables cross-coupling for constructing complex architectures:

| Reaction Type | Catalytic System | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-aryl amines for agrochemicals |

Yield optimization: Microwave-assisted synthesis (100–150°C, 10–30 min) improves efficiency .

Functionalization of the Methylene Bridge

The –CH₂– linker between the benzodioxole and aniline can undergo alkylation or acylation under basic conditions:

Example :

Utility: Modifies steric and electronic properties for tailored bioactivity .

Stability and Side Reactions

-

Acid sensitivity : Prolonged exposure to strong acids (HCl, H₂SO₄) may cleave the benzodioxole ring.

-

Thermal decomposition : Above 200°C, degradation products include brominated phenols and CO₂.

This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Further studies exploring enantioselective transformations and green chemistry approaches are warranted to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline has been investigated for its potential anticancer effects. It exhibits inhibition of specific enzymes and pathways that are crucial in cancer cell proliferation. For instance, it targets the C5a anaphylatoxin chemotactic receptor 1 (C5aR1), acting as a non-peptide inverse agonist. This mechanism may contribute to its efficacy in reducing inflammation and tumor growth in various cancer models .

Pharmacokinetics

The compound is characterized as a small-molecule agent that is orally bioavailable, selective, and potent. Studies have shown that it effectively inhibits C5a-induced neutropenia in animal models, suggesting its potential utility in therapeutic strategies for cancer treatment.

Materials Science

This compound can be utilized in the synthesis of organic semiconductors. Its unique structural features allow it to participate in the formation of advanced materials that are essential for electronic applications. The incorporation of this compound into polymer matrices can enhance the electrical properties of these materials, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

The compound is also valuable in biological research, particularly in studies related to enzyme inhibition and receptor binding assays. Its ability to modulate biological pathways makes it a candidate for investigating the mechanisms underlying various diseases, including autoimmune disorders and inflammatory conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is unique due to the presence of both a bromine atom and a methylaniline group, which confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄BrNO₂

Molecular Weight: 320.19 g/mol

CAS Number: 329058-81-3

The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a bromomethylphenyl structure that enhances its reactivity. The presence of the bromine atom is notable as it can influence both the chemical behavior and biological activity of the compound.

The biological activity of this compound is hypothesized to involve interactions with specific biological receptors and enzymes. The benzodioxole ring may facilitate π-π interactions, while the bromomethylphenyl group could engage in hydrophobic interactions. These interactions may modulate various signaling pathways, leading to potential therapeutic effects.

Pharmacological Investigations

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary investigations have shown that the compound may possess anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and renal cancers .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results indicate moderate antibacterial activity, suggesting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methylaniline | Contains a chloro group instead of bromo | Chlorine may alter reactivity and biological activity |

| N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylaniline | Features a fluoro group | Fluorine's electronegativity affects interaction profiles |

| N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-3-methylaniline | Contains an iodo group | Iodine's larger size may influence binding affinity |

The bromine substitution in this compound may confer unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.